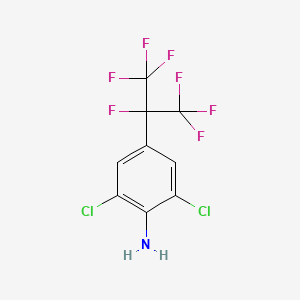

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline

Übersicht

Beschreibung

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: is an organic compound with the molecular formula C9H4Cl2F7N and a molecular weight of 330.03 g/mol . This compound is classified under aryl compounds and anilines . It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical and industrial applications.

Wirkmechanismus

Target of Action

The primary targets of 2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline are currently unknown. This compound is a derivative of aniline and may interact with various biological targets .

Mode of Action

It’s known that aniline derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound has a molecular weight of 330.03 and a solubility of 1.051 mg/L in water at 25 ºC . These properties may influence its bioavailability and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 1,1,1,2,3,3,3-heptafluoropropane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced chemical reactors and continuous flow systems to optimize yield and reduce environmental impact . The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug discovery and development .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and polymers .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

- 3,4-Dichloroaniline

- 2,6-Dichloro-4-nitroaniline

Comparison: Compared to these similar compounds, 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is unique due to the presence of the heptafluoropropan-2-yl group. This fluorinated group imparts distinct chemical and physical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry .

Biologische Aktivität

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a perfluoropropan-2-yl group. Its chemical formula is , with a molecular weight of 330.03 g/mol. The compound's structure contributes to its hydrophobicity and thermal stability, making it a candidate for various applications in the chemical and biological fields .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some relevant compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dichloroaniline | Lacks fluorinated groups; simpler structure | |

| 4-(Perfluoropropan-2-yl)aniline | Similar alkyl substitution; no dichlorination | |

| 2,4-Dichlorophenol | Contains hydroxyl group; used in disinfectants |

These compounds differ mainly in their substituents and functional groups, which significantly influence their chemical behavior and potential applications .

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related fluorinated compounds provides insight into potential biological activities:

- Insecticidal Activity : Research indicates that highly fluorinated compounds often exhibit significant insecticidal properties due to their lipophilicity, which facilitates penetration into biological membranes. A study involving heptafluoroisopropyl substituted compounds showed good insecticidal activities against pests like Aphis craccivora .

- Neurotoxicity Studies : Compounds structurally related to anilines have been studied for their neurotoxic effects. For instance, the insecticides lindane and fipronil were shown to inhibit glycine receptors with IC50 values ranging from 0.2 to 2 µM, suggesting potential neurotoxic targets similar to those that might be affected by this compound .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKJGSRUCYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.